molecular formula C12H16INO3S B4767910 1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine

1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine

Cat. No.: B4767910
M. Wt: 381.23 g/mol
InChI Key: YTPZAZPVYNVBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an iodine atom, a methoxy group, and a benzenesulfonyl group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 4-iodo-3-methoxybenzenesulfonyl chloride.

    Reaction with Piperidine: The 4-iodo-3-methoxybenzenesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand or inhibitor.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The iodine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine can be compared with other piperidine derivatives such as:

    1-(4-Bromo-3-methoxybenzenesulfonyl)piperidine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding properties.

    1-(4-Chloro-3-methoxybenzenesulfonyl)piperidine: Contains a chlorine atom, which affects its chemical behavior and applications.

    1-(4-Fluoro-3-methoxybenzenesulfonyl)piperidine: The presence of a fluorine atom influences its pharmacokinetic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-iodo-3-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO3S/c1-17-12-9-10(5-6-11(12)13)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPZAZPVYNVBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine
Reactant of Route 4
1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine
Reactant of Route 6
1-(4-Iodo-3-methoxybenzenesulfonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.